molecular formula C9H6O5 B2558364 4,6,7-Trihydroxycoumarin CAS No. 22649-24-7

4,6,7-Trihydroxycoumarin

Cat. No.: B2558364
CAS No.: 22649-24-7
M. Wt: 194.142
InChI Key: FNYQCLTWIHHCQV-UHFFFAOYSA-N
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Description

4,6,7-Trihydroxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their pharmacological properties. This compound, in particular, is characterized by the presence of three hydroxyl groups at the 4th, 6th, and 7th positions of the coumarin ring, which significantly influences its chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trihydroxycoumarin typically involves the hydroxylation of coumarin derivatives. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. Subsequent hydroxylation at specific positions can be achieved using various hydroxylating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Pechmann condensation followed by selective hydroxylation. The process requires optimization of reaction conditions to ensure high yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trihydroxycoumarin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,6,7-Trihydroxycoumarin has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 4,6,7-Trihydroxycoumarin are primarily due to its ability to interact with various molecular targets. The hydroxyl groups play a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the compound can inhibit certain enzymes, such as cytochrome P450, which are involved in oxidative metabolism .

Comparison with Similar Compounds

Uniqueness: 4,6,7-Trihydroxycoumarin is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical reactivity and biological activity compared to other coumarin derivatives. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4,6,7-trihydroxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O5/c10-5-3-9(13)14-8-2-7(12)6(11)1-4(5)8/h1-3,10-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNYQCLTWIHHCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=O)OC2=CC(=C1O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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